

Comprehensive Technical Analysis: Trilostane as a 3β -Hydroxysteroid Dehydrogenase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Trilostane

CAS No.: 13647-35-3

Cat. No.: S548868

Get Quote

Introduction and Historical Context

Trilostane is a synthetic steroid analogue first developed in the 1970s that functions as a **competitive, reversible inhibitor** of 3β -hydroxysteroid dehydrogenase/ Δ^{5-4} isomerase (3β -HSD). This enzyme plays a **pivotal role** in steroid hormone biosynthesis, positioning **trilostane** as a significant tool for modulating endocrine function. Originally investigated for human medical applications, **trilostane** received approval in 1984 for treating **Cushing's syndrome** but was subsequently withdrawn from human use in the United States in 1994 due to inconsistent efficacy and safety concerns. Despite this setback, **trilostane** has experienced a **remarkable resurgence** in veterinary medicine, where it has become a cornerstone treatment for hyperadrenocorticism in dogs, receiving formal approval for this indication in 2008. The drug continues to be the subject of active research due to its **multifaceted pharmacological profile** and potential applications beyond its current uses. [1] [2] [3]

The **structural characteristics** of **trilostane** classify it as an androstane derivative, specifically (4 α ,5 α ,17 β)-4-5-epoxy-3,17-dihydroxyandrost-2-ene-2-carbonitrile, with a molecular weight of 329.44 g/mol. Its unique **chemical architecture** features an epoxy group and a carbonitrile moiety at the 2-position, which are critical for its biological activity. This molecular configuration enables **trilostane** to effectively mimic natural steroid substrates while resisting metabolic conversion to active hormones, thereby

functioning as a **potent endocrine disruptor** at the enzymatic level. The **historical trajectory** of **trilostane**—from human therapeutic to veterinary mainstay and now subject of renewed research interest—exemplifies the complex interplay between drug development, clinical application, and scientific discovery. [2] [3] [4]

Primary Mechanism: 3 β -HSD Enzymatic Inhibition

Fundamental Enzymatic Inhibition

Trilostane's principal mechanism of action involves **competitive inhibition** of 3 β -hydroxysteroid dehydrogenase/ Δ^5 - Δ^4 isomerase (3 β -HSD), a dual-function enzyme essential for adrenal steroidogenesis. This enzyme catalyzes the **conversion of Δ^5 -3 β -hydroxysteroids to Δ^4 -3-ketosteroids**, a crucial step in the biosynthesis of all major classes of steroid hormones. Specifically, 3 β -HSD mediates the oxidation of the 3 β -hydroxyl group to a 3-keto group alongside the isomerization of the Δ^5 double bond to a Δ^4 position. Through its competitive inhibition of this enzymatic process, **trilostane** effectively **disrupts the steroidogenic pathway**, leading to reduced production of biologically active steroids including glucocorticoids, mineralocorticoids, and sex hormones. The inhibition is both **dose-dependent and reversible**, allowing for titration of effect and recovery of adrenal function following discontinuation. [1] [2] [3]

The **enzymatic blockade** occurs primarily within the adrenal cortex, where **trilostane** accumulates following systemic administration. By targeting this early and obligatory step in steroid hormone synthesis, **trilostane** exerts a **broad-spectrum effect** on adrenal output rather than selectively inhibiting a single hormonal pathway. This comprehensive approach is particularly advantageous in conditions characterized by generalized adrenal hyperactivity, such as Cushing's syndrome. Research indicates that **trilostane's** active metabolite, **17-ketotrilostane**, demonstrates even greater potency than the parent compound in inhibiting cortisol and corticosterone secretion ex vivo, suggesting that both compounds contribute to the overall pharmacological effect observed in clinical settings. [1] [2] [5]

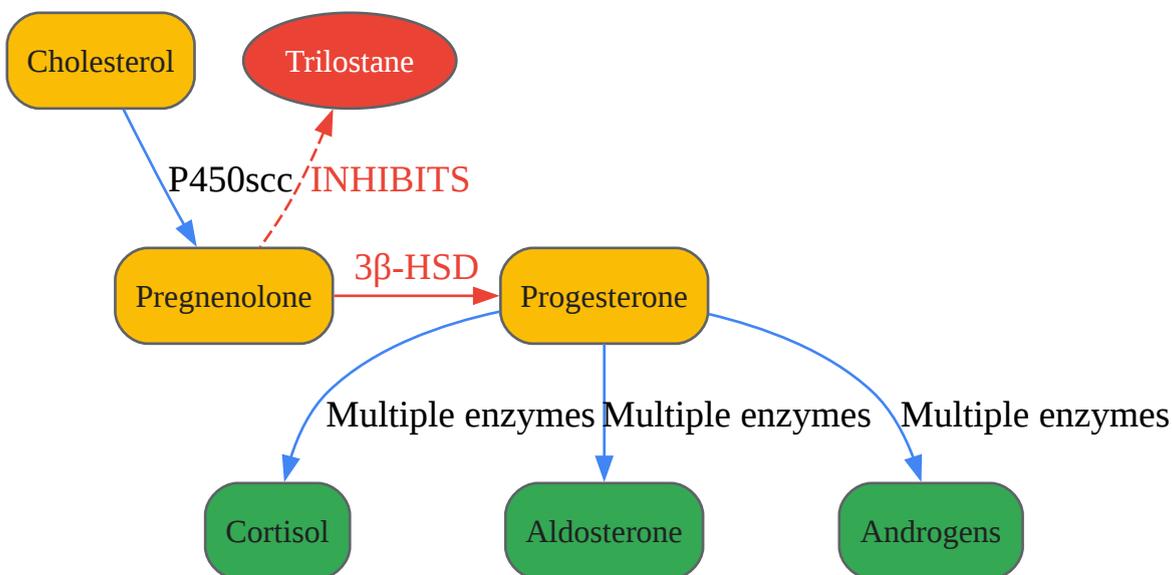
Impact on Steroidogenesis Pathways

Trilostane's inhibition of 3β -HSD has **profound implications** for the entire steroidogenesis cascade, effectively creating a biochemical bottleneck at a critical junction point. The enzyme's position in the steroidogenic pathway means that **trilostane** administration **simultaneously affects** multiple hormonal endpoints rather than selectively targeting a single pathway. This comprehensive disruption is particularly relevant in clinical contexts where generalized reduction of adrenal output is desirable, such as in the management of hyperadrenocorticism. The **systemic impact** of this enzymatic inhibition extends beyond the adrenal cortex to other steroidogenic tissues, including the gonads, explaining some of the drug's side effects and potential applications in reproductive medicine. [1] [3]

Table: Key Steroidogenic Conversions Inhibited by **Trilostane**

Δ^5 - 3β -Hydroxysteroid Precursor	Δ^4 -3-Ketosteroid Product	Hormone Class Affected
Pregnenolone	Progesterone	Progestogens
17 α -Hydroxypregnenolone	17 α -Hydroxyprogesterone	Glucocorticoids
Dehydroepiandrosterone (DHEA)	Androstenedione	Androgens
Androstenediol	Testosterone	Androgens

The diagram below illustrates **trilostane's** disruption of the steroid biosynthesis pathway:



[Click to download full resolution via product page](#)

The **metabolic consequences** of this inhibition are complex and system-dependent. In canine hyperadrenocorticism, **trilostane** administration produces a **rapid reduction** in circulating cortisol levels, often within hours of administration. However, research has revealed that the drug's efficacy cannot be attributed solely to reduced steroid precursor conversion. Studies in rat models have demonstrated that **trilostane** treatment can significantly impact steroid hormone sensitivity and tissue-level metabolism without necessarily altering circulating corticosteroid concentrations, suggesting that the drug's mechanism extends beyond simple enzymatic inhibition to include **modulation of steroid hormone receptors** and **local metabolic enzymes**. [1] [5]

Additional Molecular Mechanisms

Non-Competitive Antiestrogenic Activity

Beyond its primary action as a 3β -HSD inhibitor, **trilostane** demonstrates **significant antiestrogenic properties** through direct interaction with estrogen receptors (ER). Research has revealed that **trilostane** functions as a **non-competitive estrogen receptor antagonist**, binding to allosteric sites on the ER and inducing conformational changes that impair receptor function. This activity appears to be **structurally distinct** from conventional antiestrogens like tamoxifen, suggesting a unique mechanism of receptor modulation. The antiestrogenic effects are particularly notable given that **trilostane** does not inhibit aromatase, the enzyme responsible for converting androgens to estrogens, indicating that its estrogen-antagonizing properties operate independently of hormonal synthesis inhibition. This **dual mechanism**—simultaneously reducing estrogen production (via precursor limitation) and directly blocking estrogen receptor signaling—may explain **trilostane's** historical utility in managing hormone-responsive breast cancer in postmenopausal women. [2] [3]

The **allosteric modulation** of estrogen receptors by **trilostane** represents a pharmacologically distinct approach to estrogen pathway inhibition. Unlike selective estrogen receptor modulators (SERMs) that compete with endogenous estrogens for binding at the canonical ligand-binding domain, **trilostane** appears to interact with **alternative binding sites** on the receptor complex, potentially explaining its efficacy in certain clinical contexts where conventional antiestrogens have failed. This mechanism also provides a

plausible explanation for **trilostane's** effectiveness in veterinary conditions such as alopecia X, where estrogen imbalance is suspected to play a role in pathogenesis. The **molecular basis** for this activity likely stems from **trilostane's** structural similarity to endogenous steroids, allowing it to interact with steroid-binding domains while imparting unique functional consequences. [2] [3]

Receptor Expression and Tissue Sensitivity Modulation

Emerging evidence indicates that **trilostane** influences **steroid hormone sensitivity** at the tissue level through modulation of receptor expression and local hormone metabolism. In a pivotal study investigating **trilostane's** effects in rat liver tissue, researchers observed a **significant decrease** in glucocorticoid receptor (GR α) mRNA levels following 5 and 21 days of treatment. Concurrently, mineralocorticoid receptor (MR) mRNA expression was significantly increased, demonstrating **trilostane's** ability to differentially regulate steroid receptor expression patterns. Perhaps most notably, the study revealed that **trilostane** administration **markedly upregulates** 11 β -hydroxysteroid dehydrogenase type 2 (11 β -HSD2) expression while leaving 11 β -HSD1 unaffected. This shift in enzyme expression profile favors local glucocorticoid inactivation, effectively creating a state of **tissue-level glucocorticoid resistance** without necessarily altering circulating hormone concentrations. [5]

Table: Effects of **Trilostane** on Hepatic Steroid Signaling Components in Rats

Molecular Component	Effect of Trilostane	Functional Consequence
Glucocorticoid receptor (GR α) mRNA	↓ Decreased	Reduced glucocorticoid sensitivity
Mineralocorticoid receptor (MR) mRNA	↑ Increased	Enhanced mineralocorticoid sensitivity
11 β -HSD1 mRNA	No significant change	Unchanged local glucocorticoid activation
11 β -HSD2 mRNA	↑ Increased	Enhanced local glucocorticoid inactivation
3 β -HSD mRNA	No significant change	Independent of circulating level changes

These findings provide a **compelling alternative explanation** for **trilostane's** clinical efficacy, particularly in cases where therapeutic benefit occurs without significant suppression of circulating cortisol levels. The **coordinated regulation** of multiple components within the steroid signaling apparatus—receptors, metabolizing enzymes, and potentially co-regulators—suggests that **trilostane** exerts a more sophisticated pharmacological effect than initially appreciated. This multifaceted activity may account for the **discrepancy between trilostane's modest performance** in human hypercortisolism and its **exceptional efficacy** in canine hyperadrenocorticism, potentially reflecting species-specific differences in steroid receptor expression, adrenal feedback mechanisms, or drug metabolism. [5]

Pharmacological Profile

Pharmacokinetics and Metabolism

Trilostane demonstrates **predictable pharmacokinetics** with significant interspecies variation that has important clinical implications. Following oral administration, **trilostane** is **efficiently absorbed** from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours in dogs and 2-6 hours in humans. Administration with food significantly enhances bioavailability, making fed administration standard practice in clinical settings. The drug undergoes **rapid and extensive metabolism** in the liver, primarily via reversible oxidation to its major active metabolite, 17-ket**trilostane**. This metabolite circulates at approximately threefold higher concentrations than the parent compound and demonstrates superior potency as a 3 β -HSD inhibitor, suggesting that much of **trilostane's** therapeutic effect may be mediated through this metabolic transformation. Both **trilostane** and 17-ket**trilostane** have relatively short elimination half-lives of approximately 1.2 hours, with complete clearance from the bloodstream within 6-8 hours post-administration. [1] [2] [3]

The **reversible metabolism** of **trilostane** represents a particularly interesting pharmacological feature, as the interconversion between parent drug and active metabolite creates a complex kinetic profile that may contribute to the drug's clinical effects. Excretion occurs through both renal and biliary pathways, with nearly complete recovery of drug and metabolites within 24-48 hours. In rats, **trilostane** is metabolized into both conjugated and unconjugated forms, with conjugated metabolites excreted via bile and unconjugated forms via urine. The **short half-life** of both **trilostane** and its active metabolite necessitates twice-daily dosing in most clinical scenarios to maintain consistent adrenal suppression, particularly in canine

hyperadrenocorticism where continuous cortisol control is desirable to minimize clinical signs and prevent complications. [1] [2] [3]

Structure-Activity Relationship

The **molecular architecture** of **trilostane** reveals key features essential for its biological activity. As an androstane steroid derivative, **trilostane** maintains the characteristic four-ring steroid nucleus but incorporates several **critical modifications** that confer its inhibitory properties. The 2-carbonitrile group is essential for enzymatic inhibition, likely interacting with the catalytic site of 3 β -HSD. The 4 α ,5 α -epoxy bridge creates structural constraint that may enhance binding affinity or interfere with normal steroid metabolism. The 17 β -hydroxy group mimics similar functionalities in natural steroid substrates, facilitating interaction with the enzyme's substrate-binding domain. These **strategic modifications** transform the native steroid structure from a metabolic substrate into a potent inhibitor, enabling competitive binding without productive catalysis. [2] [3] [4]

The **metabolic transformation** of **trilostane** to 17-ketotrilostane represents an intriguing aspect of its structure-activity relationship. Oxidation of the 17-hydroxy group to a ketone enhances, rather than diminishes, inhibitory potency against 3 β -HSD—an unusual phenomenon since similar modifications typically reduce activity in steroid analogs. This suggests that the 17-keto derivative may have superior complementarity with the enzyme's active site or altered interactions with cofactors. The **reversible nature** of this metabolic conversion creates a dynamic equilibrium between parent drug and metabolite in circulation, potentially extending the duration of pharmacological activity beyond what would be expected from either compound alone. Understanding these structure-activity relationships provides valuable insights for developing more selective or potent inhibitors targeting specific components of the steroidogenic pathway. [2] [3]

Research Methodologies and Experimental Protocols

In Vitro Assessment of 3 β -HSD Activity

Evaluating trilostane's enzymatic inhibition requires well-established in vitro systems that isolate the drug's direct effects on 3β -HSD activity from the complexities of whole-organism physiology. The **fundamental approach** involves incubating **trilostane** with appropriate steroidogenic tissue preparations—typically adrenal gland homogenates or cells—in the presence of radiolabeled steroid precursors such as ^3H -pregnenolone. Following incubation, reaction products are separated using thin-layer chromatography or high-performance liquid chromatography, and the conversion rate from Δ^5 - 3β -hydroxysteroids to Δ^4 -3-ketosteroids is quantified via scintillation counting. The **concentration-dependent inhibition** of this conversion provides a direct measure of **trilostane's** potency, typically expressed as an IC_{50} value. More sophisticated assays employ recombinant human 3β -HSD isoforms to characterize potential isoform-specific effects, which may have implications for tissue-selective inhibition. [1] [5]

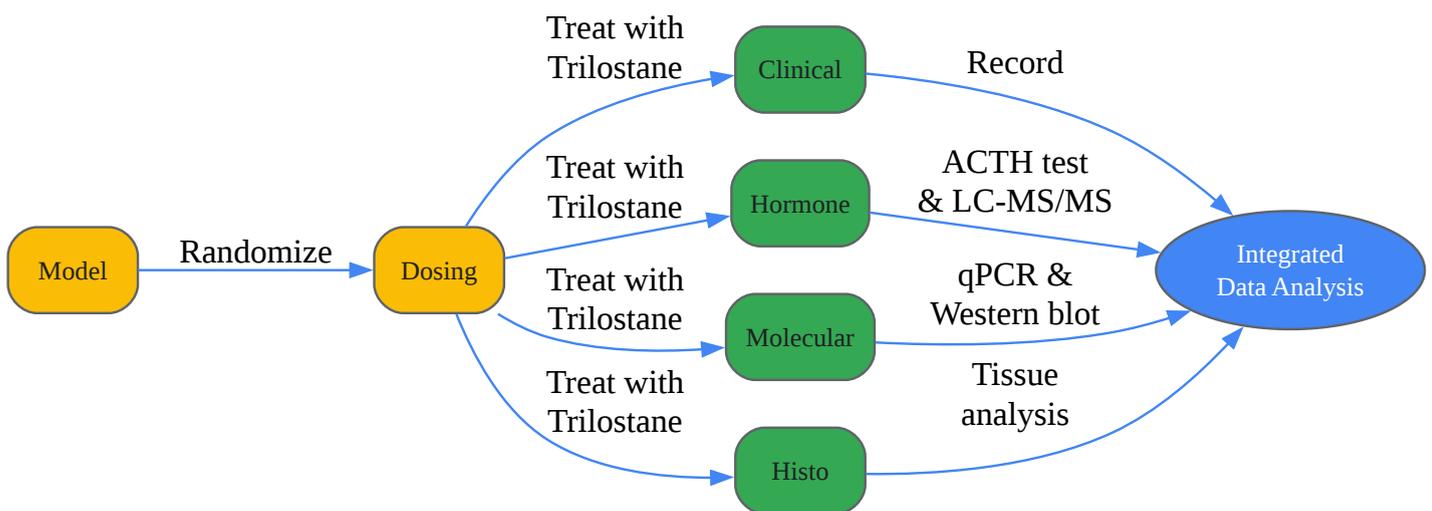
Cell-based systems offer a more physiologically relevant environment for assessing **trilostane** activity while maintaining experimental control. Adrenal cell lines such as human H295R or rodent Y1 cells provide intact cellular machinery for steroidogenesis, including cofactor regeneration systems and subcellular compartmentalization. In these systems, cells are exposed to varying concentrations of **trilostane**, often in combination with adrenocorticotrophic hormone (ACTH) to stimulate steroidogenesis. Culture media are then analyzed for steroid hormone production using **radioimmunoassay (RIA)**, **enzyme-linked immunosorbent assay (ELISA)**, or increasingly, **liquid chromatography-mass spectrometry (LC-MS/MS)** for multiplexed steroid profiling. These approaches not only confirm 3β -HSD inhibition but can reveal potential off-target effects on other steroidogenic enzymes or cellular processes. The combination of cell-free enzymatic assays and intact cell systems provides complementary data for comprehensive characterization of **trilostane's** direct effects on steroidogenesis. [1] [5]

In Vivo Experimental Models

Animal models are indispensable for evaluating **trilostane's** integrated physiological effects, accounting for absorption, distribution, metabolism, and excretion, as well as compensatory endocrine responses. Canine models of spontaneous hyperadrenocorticism represent the **most clinically relevant system** for veterinary applications, while rodent models offer practical advantages for mechanistic studies. In a typical experimental protocol, animals receive **trilostane** orally at predetermined doses, with serial blood collection for hormone measurements at baseline and post-administration time points. The **adrenocorticotrophic hormone (ACTH) stimulation test** serves as the gold standard for assessing adrenal reserve, with samples collected immediately before and 60-120 minutes after ACTH administration. Additionally, tissue collection

at endpoint enables examination of drug effects on steroidogenic enzyme expression, receptor regulation, and adrenal histology. [1] [5] [6]

Comprehensive assessment of **trilostane's** in vivo effects extends beyond adrenal function to include systemic physiological parameters. In research settings, animals typically undergo monitoring of clinical signs relevant to hyperadrenocorticism, including water consumption, urinary output, body weight, and skin changes. Biochemical profiling includes electrolytes (particularly potassium and sodium), liver enzymes, and metabolic markers. More specialized investigations might incorporate molecular techniques such as **quantitative reverse transcription polymerase chain reaction (qRT-PCR)** to measure steroidogenic enzyme mRNA expression, **western blotting** for protein quantification, and **immunohistochemistry** for tissue localization. These integrated approaches provide a multidimensional understanding of **trilostane's** pharmacological effects, from molecular interactions to whole-animal physiology. The experimental workflow below illustrates a comprehensive approach to evaluating **trilostane** in research models:



[Click to download full resolution via product page](#)

Analytical Methodologies for Trilostane Quantification

Accurate quantification of **trilostane** and its metabolites is essential for pharmacokinetic studies and quality control of pharmaceutical preparations. **High-performance liquid chromatography (HPLC)** with ultraviolet detection represents the most widely employed analytical method, with well-characterized

protocols for **trilostane** assay. A typical method utilizes a C18 reverse-phase column (150 × 4.6 mm, 5 µm particle size) with gradient elution employing 10% distilled water (solvent A) and 90% acetonitrile (solvent B) over 9 minutes at a flow rate of 0.8 mL/min. Detection occurs at 254 nm, with **trilostane** exhibiting a retention time of approximately 7.7 minutes. The method demonstrates **excellent linearity** ($R^2 = 0.99994$) across a concentration range of 6.25-100 µg/mL, with both intra-assay and inter-assay accuracy values of 98.9-105.9% and precision RSD values of 0.23-4.7%. This robust analytical performance ensures reliable quantification for both research and quality control applications. [7]

Method validation for **trilostane** assays follows international standards, particularly the Guidelines GL1 (definition and terminology) and GL2 (methodology) of the International Cooperation on Harmonization of Technical Requirements for Registration of Veterinary Medicinal Products. Validation parameters include specificity (demonstrating no interfering peaks at the retention time of **trilostane**), linearity, range, accuracy, and precision. For compounded formulations, the United States Pharmacopeia General Chapter on Pharmaceutical Compounding (Chapters 795 and 797) establishes an acceptance criterion of ±10% of the labeled strength, a standard that many compounded **trilostane** preparations fail to meet according to recent studies. These **analytical challenges** highlight the importance of rigorous quality control, particularly given the narrow therapeutic index of **trilostane** and the potential consequences of under- or over-dosing in clinical practice. [7]

Therapeutic Applications and Research Directions

Established Veterinary Applications

Canine hyperadrenocorticism represents the primary therapeutic application of **trilostane** in contemporary practice, with extensive clinical evidence supporting its efficacy and safety. **Trilostane** is approved for both **pituitary-dependent hyperadrenocorticism** (PDH) and **adrenal-dependent hyperadrenocorticism** (ADH) in dogs, distinguishing it from other treatments like selegiline that are only indicated for PDH. The standard initial dosage recommended by the manufacturer is 2.2-6.7 mg/kg once daily, though many clinicians prefer initiating therapy at lower doses of 1-2 mg/kg twice daily based on evidence demonstrating superior clinical control with reduced risk of adverse effects. Clinical trials involving 78 dogs treated with **trilostane** for up to three years reported **effective long-term management** with no significant changes in adrenal size observed during the treatment period. The therapeutic response typically includes resolution of

polyuria, polydipsia, and polyphagia within 4 weeks in approximately 70% of dogs, with marked dermatological improvement occurring within 3 months in 62% of cases. [1] [6] [3]

Monitoring protocols for **trilostane** therapy have evolved substantially, with current approaches emphasizing a combination of clinical assessment and hormonal testing. Traditional monitoring relies on the ACTH stimulation test performed 4-6 hours post-**trilostane** administration, with target post-ACTH cortisol concentrations of 1.5-5.4 µg/dL considered optimal. However, recent evidence supports the use of **pre-trilostane cortisol measurements** (obtained just before the next scheduled dose) as a more practical and potentially more clinically relevant monitoring parameter, with ideal values ranging from 1.5-5.0 µg/dL. This approach correlates better with clinical control while minimizing the cost and inconvenience associated with ACTH stimulation testing. Essential safety monitoring includes regular assessment of electrolytes due to the risk of hyperkalemia from concurrent aldosterone suppression, particularly during the initial treatment phase. [6] [8]

Emerging Research Directions and Potential Applications

Neurological and psychiatric disorders represent a promising frontier for **trilostane** research, based on its ability to modulate neurosteroid pathways. Emerging evidence suggests that **trilostane** administration increases brain levels of **allopregnanolone** and other neurosteroids with anticonvulsant and antidepressant properties. This effect occurs through a complex cascade wherein **trilostane's** inhibition of 3β-HSD leads to accumulation of pregnenolone, which is then metabolized via alternative pathways to allopregnanolone, a potent positive allosteric modulator of GABA_A receptors. This **neurosteroid-mediated mechanism** has prompted investigations into **trilostane's** potential utility in epilepsy, depression, anxiety disorders, and neurodegenerative conditions. Preclinical studies have identified potential benefits in models of seizure disorders and depression, suggesting that **trilostane's** neuroactive properties extend beyond its endocrine effects. The drug's ability to enhance neurosteroid production while simultaneously reducing cortisol exposure positions it uniquely for conditions where both hormonal and neurological dysfunction converge. [1]

Reproductive applications constitute another active area of **trilostane** investigation, capitalizing on its antiprogesterogenic effects through progesterone synthesis inhibition. While a study evaluating **trilostane** for termination of mid-term pregnancy in dogs found it ineffective as a standalone agent (0% success rate versus 100% with aglepristone), the drug did produce a **significant reduction** in serum progesterone concentrations

at 6, 54, and 102 hours after treatment initiation. This suggests that more optimized dosing regimens or combination approaches might yield clinical utility. Additional research has explored **trilostane's** effects in cystic endometrial hyperplasia, where it decreased endometrial wall thickness, and in combination with deslorelin, where it did not alter ovarian function. These findings highlight the **complex interplay** between **trilostane's** endocrine effects and reproductive function, suggesting that careful patient selection and protocol optimization are essential for successful application in reproductive medicine. [9] [10]

Table: Emerging Research Applications for **Trilostane**

Potential Application	Proposed Mechanism	Current Evidence Level
Epilepsy and seizure disorders	Increased allopregnanolone production enhancing GABAergic inhibition	Preclinical studies
Depression and anxiety disorders	Neurosteroid-mediated effects on mood and stress resilience	Preclinical studies
Neurodegenerative diseases	Combined glucocorticoid reduction and neurosteroid enhancement	Theoretical basis
Reproductive management	Progesterone synthesis inhibition	Mixed results in canine studies
Alopecia X (adrenal sex hormone imbalance)	Modulation of adrenal androgen and estrogen production	Clinical case reports

Conclusion

Trilostane represents a **pharmacologically distinct agent** whose mechanism extends well beyond simple enzymatic inhibition to encompass complex endocrine modulation at multiple levels. As a competitive inhibitor of 3β -HSD, **trilostane** effectively creates a **biochemical bottleneck** in steroidogenesis, reducing production of glucocorticoids, mineralocorticoids, and sex hormones. However, its additional effects on steroid receptor expression, tissue metabolizing enzymes, and allosteric receptor modulation contribute significantly to its clinical efficacy. The **reversible nature** of its action, coupled with its short half-life,

provides a therapeutic advantage over adrenal ablative agents, allowing dose titration and recovery of adrenal function if necessary.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Trilostane: Beyond Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
2. Trilostane: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Trilostane [en.wikipedia.org]
4. Trilostane – 3 β -HSD Inhibitor [apexbt.com]
5. Regulation of hepatic steroid receptors and enzymes by ... [sciencedirect.com]
6. Trilostane for Dogs With Hyperadrenocorticism [todaysveterinarypractice.com]
7. Evaluation of compounded trilostane packets for dogs with ... [pmc.ncbi.nlm.nih.gov]
8. Trilostane Treatment and Monitoring: Is the ACTH ... [vin.com]
9. The Efficacy of a 3 β -Hydroxysteroid Dehydrogenase Inhibitor ... [pmc.ncbi.nlm.nih.gov]
10. The Efficacy of a 3 β -Hydroxysteroid Dehydrogenase ... [mdpi.com]

To cite this document: Smolecule. [Comprehensive Technical Analysis: Trilostane as a 3 β -Hydroxysteroid Dehydrogenase Inhibitor]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548868#trilostane-mechanism-of-action-3-hsd-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com